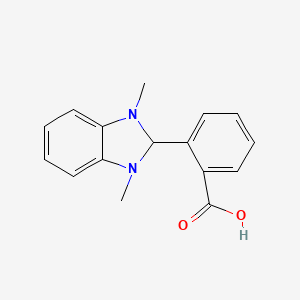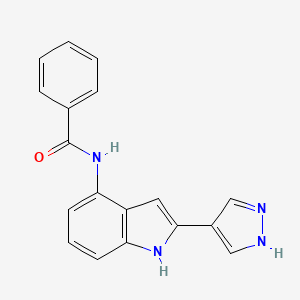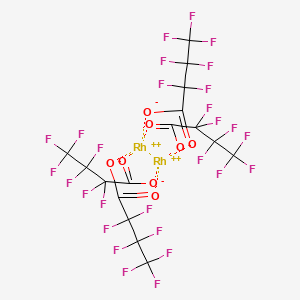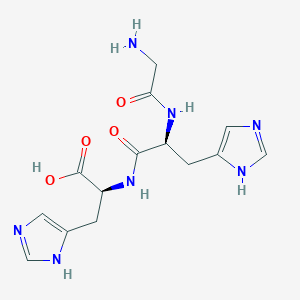
Gly-His-His
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine-Histidine-Histidine (Gly-His-His) is a tripeptide composed of glycine and two histidine residuesGlycine-Histidine-Histidine is particularly noted for its ability to coordinate metals, penetrate cells, and exhibit antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine-Histidine-Histidine typically involves the protection of the carboxyl group of histidine, followed by coupling with glycine. One common method starts with the protection of the carboxyl group of Boc-Histidine(Bn)-OH in the form of a methyl ester. This protected histidine is then coupled with methanol using carbonyl diimidazole (CDI) as a coupling reagent to produce the fully protected histidine analogue .
Industrial Production Methods
Industrial production of Glycine-Histidine-Histidine may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including pH, temperature, and the use of specific reagents to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glycine-Histidine-Histidine can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the histidine residues.
Substitution: The compound can participate in substitution reactions, particularly at the histidine residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and acylating agents. For example, selective N-terminal acylation of Glycine-Histidine-Histidine can be achieved using gluconolactone and 4-methoxyphenyl esters as acylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, acylation reactions can introduce functional groups such as azides, biotin, or fluorophores at the N-termini of the peptide .
Aplicaciones Científicas De Investigación
Glycine-Histidine-Histidine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Glycine-Histidine-Histidine involves its ability to coordinate metals and penetrate cells. The histidine residues play a crucial role in metal coordination, while the glycine residue provides flexibility to the peptide chain. This combination allows the compound to interact with cellular membranes, facilitating the delivery of therapeutic agents and coordination of metals .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Glycine-Histidine-Histidine include other histidine-rich peptides and glycine-rich peptides. Examples include:
Histidine-Rich Peptides (HRPs): Known for their antimicrobial and cell-penetrating properties.
Glycine-Rich Peptides (GRPs): Abundant in nature and produced by plants and animals.
Uniqueness
Glycine-Histidine-Histidine is unique due to its specific combination of glycine and histidine residues, which confer both flexibility and metal-coordinating capabilities. This makes it particularly effective in applications requiring metal coordination and cellular delivery .
Propiedades
Fórmula molecular |
C14H19N7O4 |
|---|---|
Peso molecular |
349.35 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C14H19N7O4/c15-3-12(22)20-10(1-8-4-16-6-18-8)13(23)21-11(14(24)25)2-9-5-17-7-19-9/h4-7,10-11H,1-3,15H2,(H,16,18)(H,17,19)(H,20,22)(H,21,23)(H,24,25)/t10-,11-/m0/s1 |
Clave InChI |
CQIIXEHDSZUSAG-QWRGUYRKSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CN |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


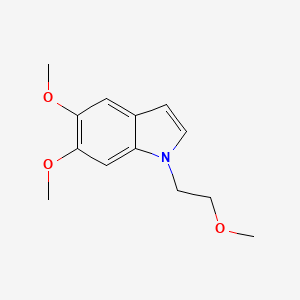
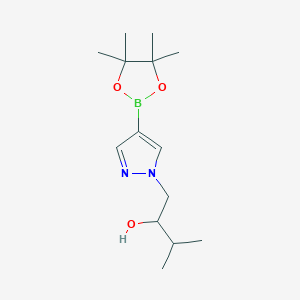
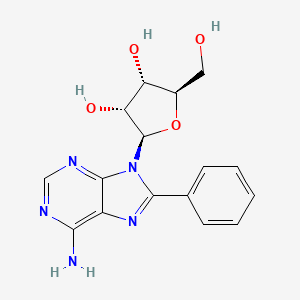
![2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)

![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide](/img/structure/B12939013.png)
![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B12939016.png)
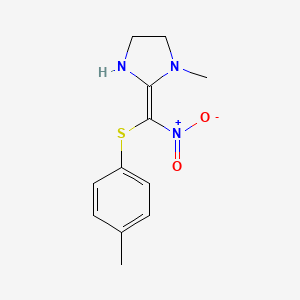
![(3AS,7aR)-octahydrofuro[3,2-c]pyridine](/img/structure/B12939023.png)
![[4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12939028.png)
